1-(benzylsulfonyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylmethanesulfonyl group, and a piperidine-4-carboxamide moiety
Preparation Methods
The synthesis of N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using a sulfonyl chloride derivative.
Addition of the Ethoxyphenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and regulatory pathways.
Comparison with Similar Compounds
N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE Derivatives: These compounds have similar structures but differ in the substituents attached to the core structure.
Phenylmethanesulfonyl Derivatives: Compounds with the phenylmethanesulfonyl group but different core structures.
Piperidine Carboxamide Derivatives: Compounds with the piperidine carboxamide moiety but different substituents.
The uniqueness of N-(2-ETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-20-11-7-6-10-19(20)22-21(24)18-12-14-23(15-13-18)28(25,26)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3,(H,22,24) |
InChI Key |
XWFZEOCXCWWCNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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